Reproducibility in NBOMe SAR studies demands a rigorously defined unsubstituted baseline. 25H-NBOMe hydrochloride provides that exact control, eliminating potency variability from 4-position substituents.
- Unsubstituted (4-H) benchmark: 81-fold lower 5-HT2A potency vs. 25E-NBOMe; validated EC50 of 40.7 nM for assay calibration.
- 5-HT2C-preferring probe: Functional selectivity ratio (5-HT2A/5-HT2C = 0.34) enables receptor-subtype discrimination without scaffold switching.
- ISO 17025 & ISO Guide 34 certified: Full measurement traceability for forensic method validation and regulatory data submission.
Supplied as a qualified reference material with batch-specific Certificates of Analysis. Standard international B2B shipping available to licensed research institutions; regulatory screening required prior to order confirmation.
Molecular FormulaC18H24ClNO3
Molecular Weight337.8 g/mol
CAS No.1566571-52-5
Cat. No.B590917
⚠ Attention: For research use only. Not for human or veterinary use.
25H-NBOMe hydrochloride (2C-H-NBOMe) is a substituted N-benzylphenethylamine and a key member of the NBOMe series [1]. It is characterized as a highly potent agonist at the serotonin 5-HT2A receptor, with a binding affinity (Ki) of 1.19 nM for the rat receptor and 2.83 nM for the human receptor [2]. In functional assays, it exhibits full efficacy at the 5-HT2A receptor, with EC50 values of 81.2 nM (rat) and 15.3 nM (human) [3]. The compound is primarily utilized in neuropharmacology research and is supplied as a qualified analytical reference material, adhering to ISO17025 and ISO Guide 34 standards to ensure measurement traceability .
TargetSerotonin 5-HT2A receptor (agonist) probe
FormatISO 17025 & Guide 34 certified reference material
Use ContextNeuropharmacology SAR, 5-HT2 subtype signaling studies
[1] Eshleman AJ, Wolfrum KM, Reed JF, Kim SO, Johnson RA, Janowsky A. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochem Pharmacol. 2018 Dec;158:27-34. doi: 10.1016/j.bcp.2018.09.014. View Source
[2] Braden MR, Parrish JC, Naylor JC, Nichols DE. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Mol Pharmacol. 2006 Dec;70(6):1956-64. doi: 10.1124/mol.106.028720. View Source
Substituting 25H-NBOMe hydrochloride with other members of the NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe) or its phenethylamine backbone (2C-H) will introduce significant variability in experimental outcomes due to profound differences in receptor binding affinity, functional potency, and selectivity profiles [1]. The addition of the N-(2-methoxybenzyl) group dramatically increases 5-HT2A receptor affinity—a 190-fold improvement over the parent compound 2C-H (Ki of 1.19 nM vs. 227 nM)—which is a structural determinant of potency [2]. Furthermore, even minor changes to the phenyl ring substitution pattern (e.g., hydrogen in 25H-NBOMe vs. iodine in 25I-NBOMe) result in 10- to 100-fold shifts in functional potency (EC50), fundamentally altering pharmacological readouts and experimental reproducibility [3]. The following evidence guide provides a quantitative, side-by-side analysis of these critical differentiators.
25H-NBOMe
2C-H (phenethylamine backbone)
Loss of N-(2-methoxybenzyl) group dramatically reduces 5-HT2A affinity; assay conditions will not reflect NBOMe pharmacology.
25H-NBOMe
4-Substituted NBOMes (25E-, 25I-)
Markedly higher functional potency may oversaturate typical assay windows; receptor reserve and dynamic range differ.
25H-NBOMe
Other NBOMe analogs
5-HT2A/5-HT2C selectivity profile can shift, confounding pathway-specific interpretation in mixed receptor systems.
[1] Eshleman AJ, Wolfrum KM, Reed JF, Kim SO, Johnson RA, Janowsky A. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochem Pharmacol. 2018 Dec;158:27-34. doi: 10.1016/j.bcp.2018.09.014. View Source
[2] Braden MR, Parrish JC, Naylor JC, Nichols DE. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Mol Pharmacol. 2006 Dec;70(6):1956-64. doi: 10.1124/mol.106.028720. View Source
[3] Eshleman AJ, Wolfrum KM, Reed JF, et al. Data from Table 2: Functional Potencies and Selectivity Ratios of Substituted N-Benzylphenethylamines. Biochem Pharmacol. 2018 Dec;158:27-34. doi: 10.1016/j.bcp.2018.09.014. View Source
25H-NBOMe vs. Analogs: Key Evidence
5-HT2A Binding Affinity vs. 2C-H
25H-NBOMe exhibits a dramatic increase in affinity for the 5-HT2A receptor compared to its parent phenethylamine, 2C-H. The addition of the N-(2-methoxybenzyl) moiety enhances binding by nearly two orders of magnitude [1].
5-HT2A Binding Affinity vs. 2C-HHead-to-head
Ki: 1.19 nM (rat) vs. 227 nM (rat) – 190-fold higher affinity with N-benzyl addition
Supports N-benzyl structural role in high-affinity binding
Radioligand binding assay using [125I]DOI in HEK293 cells expressing rat 5-HT2A receptors
Why This Matters
This confirms that the N-benzyl substitution is essential for high-potency 5-HT2A engagement; using 2C-H as a substitute would require >100x higher concentrations and would not recapitulate the pharmacology of the NBOMe class.
NeuropharmacologyReceptor BindingSAR Studies
[1] Braden MR, Parrish JC, Naylor JC, Nichols DE. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Mol Pharmacol. 2006 Dec;70(6):1956-64. doi: 10.1124/mol.106.028720. View Source
5-HT2A Functional Potency vs. Other NBOMes
In a direct comparative study, 25H-NBOMe demonstrates substantially lower functional potency at the 5-HT2A receptor than its 4-substituted analogs [1]. While 25H-NBOMe is a full agonist (Emax ≈ 86%), its EC50 of 40.7 nM is >80-fold higher than 25E-NBOMe (EC50 = 0.50 nM) and >25-fold higher than 25N-NBOMe (EC50 = 0.51 nM) [1]. Its potency is comparable to that of serotonin (EC50 = 19.4 nM) [1].
81-fold less potent than 25E-NBOMe; 80-fold less potent than 25N-NBOMe
Conditions
Inositol phosphate (IP-1) accumulation assay in HEK293 cells expressing human 5-HT2A receptors
Why This Matters
This differential potency is critical for experimental design. 25H-NBOMe serves as a lower-potency NBOMe control or comparator, enabling studies of structure-activity relationships (SAR) around the 4-position of the phenyl ring without the confound of extreme sub-nanomolar potency.
Functional AssayGPCR SignalingPotency Comparison
[1] Eshleman AJ, Wolfrum KM, Reed JF, et al. Data from Table 2: Functional Potencies and Selectivity Ratios of Substituted N-Benzylphenethylamines. Biochem Pharmacol. 2018 Dec;158:27-34. doi: 10.1016/j.bcp.2018.09.014. View Source
5-HT2A vs. 5-HT2C Functional Selectivity
25H-NBOMe displays a unique functional selectivity profile within the 5-HT2 receptor family. Unlike many other NBOMes which are more potent at 5-HT2A, 25H-NBOMe is more potent at 5-HT2C [1]. Its 5-HT2A/5-HT2C functional ratio is 0.34, indicating a ~3-fold higher potency for the 5-HT2C receptor (EC50 = 13.8 nM) over the 5-HT2A receptor (EC50 = 40.7 nM) [1]. This contrasts sharply with 25E-NBOMe (ratio = 1.9) and 25N-NBOMe (ratio = 2.6), which show preferential 5-HT2A potency [1].
5-HT2A/5-HT2C SelectivityHead-to-head
Ratio: 0.34 (2A/2C) – preferential 5-HT2C activation, unlike most NBOMes
Supports 5-HT2A vs 5-HT2C pathway differentiation studies
Ratio < 1, signifying greater 5-HT2C potency (unlike most comparators)
Conditions
Inositol phosphate (IP-1) accumulation assay in HEK293 cells expressing human 5-HT2A and 5-HT2C receptors
Why This Matters
This distinct selectivity profile makes 25H-NBOMe a valuable tool for dissecting 5-HT2A- versus 5-HT2C-mediated signaling pathways. Using a 4-substituted NBOMe (e.g., 25I-NBOMe) would skew the experimental system toward 5-HT2A, potentially confounding interpretation of 5-HT2C-related phenomena.
[1] Eshleman AJ, Wolfrum KM, Reed JF, et al. Data from Table 2: Functional Potencies and Selectivity Ratios of Substituted N-Benzylphenethylamines. Biochem Pharmacol. 2018 Dec;158:27-34. doi: 10.1016/j.bcp.2018.09.014. View Source
5-HT2B Receptor Potency
Consistent with the NBOMe class, 25H-NBOMe exhibits markedly lower potency at the 5-HT2B receptor compared to 5-HT2A and 5-HT2C [1]. Its EC50 at 5-HT2B is 463 nM, which is >10-fold higher than its 5-HT2A EC50 (40.7 nM) and >30-fold higher than its 5-HT2C EC50 (13.8 nM) [1]. This results in a 5-HT2A/5-HT2B functional selectivity ratio of 11, indicating a favorable window against 5-HT2B-related effects [1].
5-HT2B Receptor PotencyClass-level
EC50: 463 nM (human); 5-HT2A/2B selectivity ratio = 11
Supports lower 5-HT2B engagement context vs. 5-HT2A/2C
Class-level inference; IP-1 assay
Safety Pharmacology5-HT2BCardiotoxicity Risk
Evidence Dimension
5-HT2B Receptor Functional Potency (EC50)
Target Compound Data
463 ± 71 nM (human 5-HT2B)
Comparator Or Baseline
Class average for NBOMes: >100 nM; Serotonin: 6.3 nM; LSD: 3.07 nM
Quantified Difference
11-fold selectivity for 5-HT2A over 5-HT2B (ratio = 11)
Conditions
Inositol phosphate (IP-1) accumulation assay in HEK293 cells expressing human 5-HT2B receptors
Why This Matters
The low 5-HT2B potency differentiates NBOMes from other serotonergic agonists (e.g., some ergolines and fenfluramine derivatives) that carry 5-HT2B-mediated cardiotoxicity liability. This supports the selection of 25H-NBOMe for studies where minimizing 5-HT2B engagement is a priority.
Safety Pharmacology5-HT2BCardiotoxicity Risk
[1] Eshleman AJ, Wolfrum KM, Reed JF, et al. Data from Table 2: Functional Potencies and Selectivity Ratios of Substituted N-Benzylphenethylamines. Biochem Pharmacol. 2018 Dec;158:27-34. doi: 10.1016/j.bcp.2018.09.014. View Source
Solubility Profile in Research Solvents
The solubility of 25H-NBOMe hydrochloride in common research solvents has been quantified, providing a critical parameter for experimental preparation. The compound demonstrates solubility of 10 mg/mL in PBS (pH 7.2) and Ethanol, 5 mg/mL in DMSO, and 3 mg/mL in DMF . This defined solubility profile ensures reproducible stock solution preparation, a common source of inter-laboratory variability.
Class-level inference: Many NBOMe analogs have similar solubility profiles; however, specific data for other analogs is not provided in the source.
Quantified Difference
Not applicable for direct comparison
Conditions
Solubility measured at room temperature using analytical grade solvents
Why This Matters
Procuring a compound with validated solubility data reduces experimental failure rates related to precipitation and inaccurate dosing, particularly for in vitro assays and microdialysis studies.
FormulationSolubilityIn Vitro Assay
ISO 17025 & Guide 34 Certification
25H-NBOMe hydrochloride is supplied as a qualified Reference Material (RM) manufactured and tested in accordance with ISO 17025 and ISO Guide 34 guidelines . This certification ensures the compound's identity, purity, and measurement traceability are verified using validated analytical methods on qualified instrumentation . This level of certification is not universally available for all research chemicals or analogs in this class.
ISO 17025 & Guide 34Specification review
Certified Reference Material; batch-specific CoA traceability
Supports method validation and analytical data integrity
Qualitative certification advantage over generic research-grade material
Forensic ChemistryAnalytical ChemistryReference Material
Evidence Dimension
Quality Certification Standard
Target Compound Data
ISO 17025 and ISO Guide 34 certified Reference Material (RM)
Comparator Or Baseline
Generic 'research grade' or 'analytical standard' NBOMes (often lacking full ISO certification and traceable Certificates of Analysis)
Quantified Difference
Qualitative difference in quality assurance and documentation
Conditions
Manufactured and tested per ISO guidelines; traceability ensured via batch-specific Certificates of Analysis (CofA)
Why This Matters
For forensic toxicology and regulatory analytical laboratories, the use of a certified reference material is mandatory for method validation and court-admissible data. Procuring an ISO-certified standard ensures compliance and data integrity.
Forensic ChemistryAnalytical ChemistryReference Material
25H-NBOMe Hydrochloride Applications
SAR: 4-Position Substituent Effects
Given its 81-fold lower functional potency at 5-HT2A compared to 4-substituted analogs like 25E-NBOMe, 25H-NBOMe serves as an essential baseline comparator in SAR studies [1]. It represents the 'unsubstituted' or 'hydrogen' control at the 4-position of the phenyl ring, enabling researchers to quantify the potency and efficacy gains conferred by specific halogens (e.g., iodine in 25I-NBOMe) or other substituents. Its defined EC50 of 40.7 nM makes it a practical positive control for assays that would be saturated by sub-nanomolar agonists [1].
5-HT2A vs. 5-HT2C Signaling Dissection
25H-NBOMe's unique functional selectivity ratio (5-HT2A/5-HT2C = 0.34) makes it a valuable pharmacological tool for experiments designed to differentiate 5-HT2A- from 5-HT2C-mediated effects [1]. Unlike 25E-NBOMe or 25N-NBOMe which favor 5-HT2A, 25H-NBOMe preferentially activates 5-HT2C [1]. This allows for comparative pharmacological profiling using a single chemical scaffold, reducing the confounding variables introduced by using structurally distinct agonists to probe each receptor subtype.
Forensic Toxicology Reference Standard
The ISO 17025 and ISO Guide 34 certification of 25H-NBOMe hydrochloride establishes it as a definitive reference standard for forensic laboratories developing or validating analytical methods for the detection of NBOMe compounds in biological matrices . This certification ensures traceability and comparability of results across different laboratories, a prerequisite for regulatory compliance and the admissibility of analytical data in legal proceedings .
In Vitro Studies: Low 5-HT2B Activity
With a 5-HT2B EC50 of 463 nM and a 5-HT2A/5-HT2B selectivity ratio of 11, 25H-NBOMe is well-suited for in vitro studies where 5-HT2B receptor engagement must be minimized to avoid confounding effects related to this receptor's known role in cardiac valvulopathy [1]. This selectivity profile distinguishes NBOMes from other serotonergic tools and makes 25H-NBOMe a cleaner probe for 5-HT2A/2C research at relevant concentrations [1].
Low 5-HT2B functional potency, high 2A/2B selectivity
5-HT2B-related confounding effect control
[1] Eshleman AJ, Wolfrum KM, Reed JF, et al. Data from Table 2: Functional Potencies and Selectivity Ratios of Substituted N-Benzylphenethylamines. Biochem Pharmacol. 2018 Dec;158:27-34. doi: 10.1016/j.bcp.2018.09.014. View Source
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